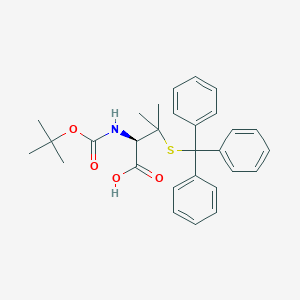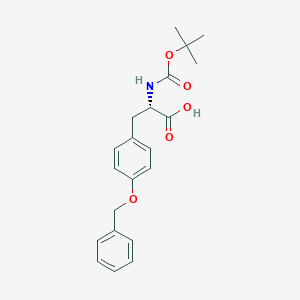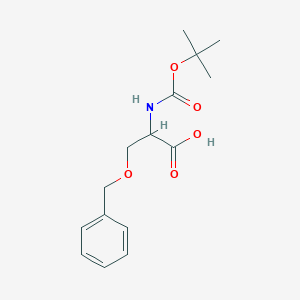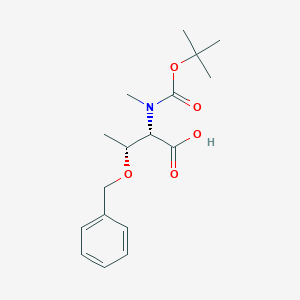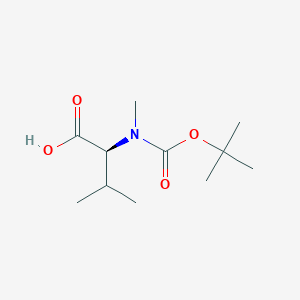
(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a diazo group, which is known for its reactivity and versatility in various chemical reactions. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino functionality adds to its stability and usability in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone typically involves multiple steps. One common approach starts with the preparation of the corresponding amino ketone, followed by the introduction of the diazo group. The Boc protecting group is usually introduced at an early stage to protect the amino group during subsequent reactions.
Amino Ketone Formation: The starting material, 4-methyl-2-pentanone, undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or primary amines under suitable conditions.
Boc Protection: The amino group is then protected using Boc anhydride in the presence of a base such as triethylamine.
Diazo Group Introduction: The final step involves the introduction of the diazo group. This can be done using diazotization reagents like tosyl azide or diazomethane under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or organometallic reagents can be employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of heterocycles and natural product analogs.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form carbenes, which are highly reactive intermediates that can insert into C-H, N-H, and O-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Boc-amino-1-diazo-4-methyl-2-butanone: Similar structure but with a shorter carbon chain.
(3S)-3-Boc-amino-1-diazo-4-ethyl-2-pentanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone is unique due to its specific combination of functional groups and stereochemistry. The presence of the Boc protecting group provides stability, while the diazo group offers versatile reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-7(2)9(8(15)6-13-12)14-10(16)17-11(3,4)5/h6-7,9H,1-5H3,(H,14,16)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGZQZSRUYVPP-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
